Physicochemical Properties of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide
Physicochemical Properties of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and biological activities of the heterocyclic compound N-(6-nitro-1,3-benzothiazol-2-yl)acetamide. The information is compiled from various scientific sources to support research and development efforts in medicinal chemistry and related fields.
Core Physicochemical Data
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a derivative of benzothiazole, a bicyclic ring system with diverse pharmacological applications. The introduction of a nitro group at the 6-position and an acetamide group at the 2-position significantly influences its chemical and biological characteristics.
Table 1: General and Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₇N₃O₃S | PubChemLite[1] |
| Molecular Weight | 253.24 g/mol | Calculated |
| Monoisotopic Mass | 237.02081 Da | PubChemLite[1] |
| Predicted XlogP | 2.0 | PubChemLite[1] |
| Physical Form | Solid (predicted) |
Synthesis and Characterization
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is typically achieved through the acetylation of its corresponding amine precursor.
Experimental Protocol: General Synthesis
A common method for the synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide involves the reaction of 2-amino-6-nitrobenzothiazole with an acetylating agent. While a specific detailed protocol for this exact compound is not fully elaborated in the searched literature, a general procedure based on the synthesis of related acetamide derivatives can be described as follows:
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Starting Material: 2-amino-6-nitrobenzothiazole is used as the starting material.
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Acetylation: The starting material is reacted with an acetylating agent such as acetic anhydride or acetyl chloride. Acetic acid can also be used, often with refluxing conditions.
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Solvent: A suitable solvent is used, which can be acetic acid itself or another appropriate organic solvent.
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Reaction Conditions: The reaction mixture is typically heated under reflux for a period of several hours to ensure the completion of the reaction.
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Work-up and Purification: After cooling, the reaction mixture is often poured into cold water to precipitate the product. The crude product is then collected by filtration, washed, and purified, commonly by recrystallization from a solvent like ethanol.
The synthesis of various substituted N-benzothiazole-2-yl-acetamides has been reported, where the structures of the synthesized compounds were confirmed by elemental analysis, IR, MS, ¹H NMR, and ¹³C NMR[4].
Biological Activity and Mechanism of Action
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide and its derivatives have been investigated for their potential biological activities, primarily as antimicrobial and analgesic agents.
Antimicrobial Activity
Derivatives of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide have shown promising antimicrobial potential[5]. The antimicrobial activity of nitroaromatic compounds is often attributed to the reductive activation of the nitro group within the microbial cell.
A proposed mechanism of action for nitroaromatic antimicrobial agents is the enzymatic reduction of the nitro group to form reactive nitroso and hydroxylamine intermediates. These reactive species can induce cellular damage by interacting with macromolecules such as DNA, leading to cell death. In some benzothiazole derivatives, DNA gyrase has been identified as a potential target[5].
Analgesic Activity
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide has been evaluated for its analgesic potential using the acetic acid-induced writhing test in albino mice[6]. The study indicated a reduction in the writhing response, suggesting analgesic effects[6]. The precise mechanism of analgesic action for this compound has not been fully elucidated but may involve the modulation of inflammatory pathways.
Experimental Workflows
The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation of N-(6-nitro-1,3-benzothiazol-2-yl)acetamide derivatives.
Conclusion
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide is a compound of interest in medicinal chemistry due to its potential antimicrobial and analgesic properties. While a complete experimental physicochemical profile is not yet available in the public domain, the existing data on its synthesis and biological activity provide a solid foundation for further research. Future studies should focus on determining the experimental values for its melting point, solubility, and pKa, as well as elucidating the specific molecular targets and signaling pathways involved in its biological effects. This will be crucial for the rational design and development of new therapeutic agents based on this benzothiazole scaffold.
References
- 1. PubChemLite - N-(6-nitro-2-benzothiazolyl)acetamide (C9H7N3O3S) [pubchemlite.lcsb.uni.lu]
- 2. N-(1,3-Benzothiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(6-nitro-2H-1,3-benzodioxol-5-yl)acetamide | 81864-14-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Molecular Docking, and Antimicrobial Evaluation of 2-(Substituted Amino)-N-(6-Substituted-1,3-Benzothiazol-2yl) Acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
